N-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with a unique structure that includes a dimethylamino group, a dimethylphenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2,5-dimethylphenyl isocyanate to form an intermediate. This intermediate is then reacted with methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, solvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]acrylamide
- N-[3-(dimethylamino)propyl]methacrylamide
- 2-(dimethylamino)ethyl methacrylate
Uniqueness
N-[3-(dimethylamino)propyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3S/c1-13-8-9-14(2)16(12-13)20(24(6,22)23)15(3)17(21)18-10-7-11-19(4)5/h8-9,12,15H,7,10-11H2,1-6H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPZQWSOCXYOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C(=O)NCCCN(C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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